2,3,7-Triphenyl-1H-indole
Description
Contextual Significance of Highly Substituted Indole (B1671886) Scaffolds in Advanced Chemical Research
Highly substituted indole scaffolds are pivotal in modern chemical research due to their structural versatility and wide-ranging applications. The strategic placement of various substituents on the indole ring profoundly influences the molecule's biological activity and physical properties. nih.gov This has led to the development of novel drugs with enhanced efficacy and tailored characteristics. nih.gov In materials science, these scaffolds are integral to the creation of organic electronics like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.com The ability to modify the indole core allows for the precise tuning of electronic and photophysical properties, which is crucial for these applications. chim.it
The synthesis of these complex molecules has also driven innovation in chemical methodologies. Researchers are continually developing more efficient and selective ways to construct these intricate structures, including leveraging transition-metal catalysis and novel cycloaddition strategies. researchgate.netresearchgate.net The development of methods for the regioselective functionalization of the indole core, particularly at the less reactive C4 to C7 positions, remains a significant challenge and an active area of research. researchgate.net
Overview of Strategic Research Areas for Complex Indole Derivatives
The unique properties of complex indole derivatives have positioned them at the forefront of several strategic research areas:
Medicinal Chemistry : Indole derivatives are a well-established class of compounds in drug discovery, with applications as anticancer, anti-inflammatory, and antimicrobial agents. rsc.orgmdpi.com Current research focuses on designing multi-targeted agents that can modulate multiple biological pathways simultaneously, which is particularly relevant for complex diseases. mdpi.com
Materials Science : The electron-rich nature of the indole ring makes it an excellent component for organic electronic materials. openmedicinalchemistryjournal.com Researchers are exploring their use in developing new generations of OLEDs, solar cells, and fluorescent probes. numberanalytics.commdpi.com The ability to tune their photophysical properties, such as fluorescence and phosphorescence, is a key area of investigation. nih.govresearchgate.net
Catalysis : Chiral indole-based ligands have shown promise in asymmetric catalysis, enabling the stereoselective synthesis of complex molecules. numberanalytics.com This is a critical area for the production of enantiomerically pure pharmaceuticals.
Identification of Key Research Questions and Opportunities Pertaining to 2,3,7-Triphenyl-1H-indole
The specific substitution pattern of this compound, with phenyl groups at the 2, 3, and 7 positions, presents a unique set of research questions and opportunities. The steric and electronic effects of these bulky phenyl groups can be expected to significantly influence the molecule's conformation, reactivity, and photophysical behavior.
Key research questions include:
What are the precise photophysical properties of this compound, including its absorption, emission spectra, and quantum yield?
How does the substitution pattern affect its potential as a component in organic electronic devices, such as OLEDs?
What are the most efficient synthetic routes to access this compound and its derivatives?
Can this compound serve as a versatile building block for the synthesis of more complex, functional molecules with potential applications in medicinal chemistry or materials science?
The exploration of these questions holds the potential to unlock new applications for highly substituted indoles and to deepen our understanding of structure-property relationships in this important class of compounds.
Structure
3D Structure
Properties
CAS No. |
1247-96-7 |
|---|---|
Molecular Formula |
C26H19N |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2,3,7-triphenyl-1H-indole |
InChI |
InChI=1S/C26H19N/c1-4-11-19(12-5-1)22-17-10-18-23-24(20-13-6-2-7-14-20)25(27-26(22)23)21-15-8-3-9-16-21/h1-18,27H |
InChI Key |
YTVWMYIAUIKCCS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2NC(=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2NC(=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Synonyms |
2,3,7-Triphenyl-1H-indole |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2,3,7 Triphenyl 1h Indole
Classical and Contemporary Approaches to the Indole (B1671886) Core Synthesis Relevant to 2,3,7-Triphenyl-1H-indole
Traditional methods for indole synthesis have been adapted and refined over the years to accommodate the construction of highly substituted indole cores.
Fischer Indole Synthesis and its Applicability to Triphenylated Precursors
The Fischer indole synthesis, discovered in 1883, is a cornerstone of indole chemistry. wikipedia.orgbyjus.com It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone. wikipedia.orgbyjus.com The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement to form an imine. Subsequent cyclization and elimination of ammonia yield the aromatic indole. wikipedia.orgalfa-chemistry.com
For the synthesis of this compound, the Fischer indole synthesis would theoretically involve the reaction of a 2-biphenylhydrazine with deoxybenzoin (1,2-diphenyl-ethanone). The selection of an appropriate acid catalyst, such as Brønsted acids (HCl, H₂SO₄) or Lewis acids (ZnCl₂, BF₃), is crucial for the success of the reaction. wikipedia.org One of the key features of this synthesis is that it can often be performed as a one-pot reaction without the need to isolate the intermediate hydrazone. byjus.comthermofisher.com
However, the use of unsymmetrical ketones can lead to the formation of regioisomeric products, a factor that needs to be considered when planning the synthesis of a specifically substituted indole like the 2,3,7-triphenyl derivative. byjus.comthermofisher.com The regioselectivity is influenced by the acidity of the medium, the substitution pattern of the hydrazine, and steric effects. thermofisher.com A modification of the Fischer indole synthesis developed by Buchwald involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, which supports the intermediacy of hydrazones in the classical method and expands its scope. wikipedia.org
| Method | Reactants | Key Transformation | Catalyst |
| Fischer Indole Synthesis | Phenylhydrazine and an aldehyde or ketone | rsc.orgrsc.org-sigmatropic rearrangement | Brønsted or Lewis acids |
Bartoli and Madelung Indole Syntheses for Substituted Systems
Bartoli Indole Synthesis: This method is particularly useful for the synthesis of 7-substituted indoles. wikipedia.orgingentaconnect.com It involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgjk-sci.com A key requirement for the success of the Bartoli synthesis is the presence of a substituent at the ortho position of the nitroarene; bulkier ortho substituents often lead to higher yields. wikipedia.orgonlineorganicchemistrytutor.com The reaction requires three equivalents of the vinyl Grignard reagent when starting from a nitroarene. wikipedia.org
The mechanism involves the initial addition of the Grignard reagent to the nitro group, followed by a rsc.orgrsc.org-sigmatropic rearrangement. jk-sci.comonlineorganicchemistrytutor.com This method's ability to produce indoles substituted on both the carbocyclic and pyrrole (B145914) rings makes it a valuable tool for accessing complex indole structures. wikipedia.org For the synthesis of this compound, a potential starting material would be 2-nitro-meta-terphenyl, which would react with a suitably substituted vinyl Grignard reagent.
| Method | Reactants | Key Feature | Yield Influencing Factor |
| Bartoli Indole Synthesis | Ortho-substituted nitroarene and vinyl Grignard reagent | Synthesis of 7-substituted indoles | Steric bulk of the ortho substituent |
Madelung Indole Synthesis: Reported in 1912, the Madelung synthesis involves the intramolecular cyclization of N-phenylamides using a strong base at high temperatures to produce indoles. wikipedia.org This method is particularly suited for the preparation of 2-alkinylindoles. wikipedia.org The reaction is typically carried out with a sodium or potassium alkoxide base at temperatures between 200–400 °C. wikipedia.org For the synthesis of this compound, the starting material would be an appropriately substituted N-acyl-o-toluidine derivative. A modified version of this synthesis, the Smith-modified Madelung synthesis, utilizes organolithium reagents and allows for the synthesis of a wider variety of substituted indoles under milder conditions. wikipedia.org
Reissert Indole Synthesis and Related Protocols for Functionalized Indoles
The Reissert indole synthesis is another classical method that involves the reductive cyclization of ortho-nitrotoluene derivatives. wikipedia.orgresearchgate.net The process begins with the condensation of an ortho-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate. wikipedia.orgchemeurope.com This intermediate is then reductively cyclized using reagents like zinc in acetic acid to yield an indole-2-carboxylic acid, which can be subsequently decarboxylated to the indole. wikipedia.orgchemeurope.com While the classical Reissert synthesis yields indoles with a substituent at the 2-position, modifications can be made to introduce functionality at other positions. For instance, an intramolecular version of the Reissert reaction has been developed where the ring-opening of a furan provides the necessary carbonyl for cyclization. wikipedia.org
Modern Catalytic Methods for the Construction of this compound
Modern synthetic chemistry has seen the development of powerful catalytic methods that offer milder reaction conditions and greater functional group tolerance for the synthesis of complex indoles.
Transition Metal-Catalyzed Cyclization and Coupling Reactions (e.g., Silver-catalyzed hydroamination for 2,3-disubstituted indoles)
Transition metal catalysis has become an indispensable tool for the synthesis of indoles. mdpi.com Various metals, including palladium, copper, and cobalt, have been employed in reactions that construct the indole core through C-H activation, cross-coupling, and cyclization reactions. mdpi.comthieme-connect.comresearchgate.net
Silver-catalyzed reactions have also emerged as a valuable method for indole synthesis. For instance, silver(I) catalysts can promote hydroamination sequences to form the indole ring. researchgate.net These reactions often proceed under mild conditions and can be used to generate polysubstituted indoles. researchgate.net The synthesis of 2,3-disubstituted indoles can be achieved through various transition metal-catalyzed intramolecular and intermolecular reactions. thieme-connect.com
| Catalyst Type | Reaction Type | Application |
| Transition Metals (Pd, Cu, Co) | C-H activation, cross-coupling, cyclization | Synthesis of polysubstituted indoles |
| Silver(I) | Hydroamination | Formation of the indole ring |
Photochemical and Photocatalytic Methods for Indole Formation (e.g., photocyclization strategies)
Photochemical methods offer a unique approach to indole synthesis, often proceeding through radical or electronically excited state intermediates. Photocyclization strategies can be employed to construct the indole nucleus from appropriately designed precursors. For example, the synthesis of functionalized indoles can be achieved via photoinduced nitrene C-H insertion. rsc.orgnih.gov This process typically involves the generation of a nitrene from an azide precursor, which then undergoes an intramolecular C-H insertion to form the pyrrole ring of the indole. rsc.org
Recent advancements have also focused on direct photo-induced reductive Heck cyclization of indoles to prepare polycyclic indolinyl compounds. nih.gov These reactions can be metal- and photocatalyst-free, relying on light irradiation to initiate the cyclization. nih.gov Such methods are attractive due to their potential for being more environmentally friendly.
Electrochemical Synthesis Pathways for Indole Derivatives and Potential for Triphenylindole Analogs
Electrochemical synthesis has emerged as a powerful and sustainable tool in organic chemistry, offering mild, oxidant-free conditions for the construction of complex molecules. researchgate.netresearchgate.net This approach, which utilizes electric current to drive chemical reactions, provides a unique alternative to traditional methods that often require harsh reagents or transition metal catalysts. researchgate.net In the context of indole synthesis, electrochemistry has been successfully applied to construct the indole core through various intramolecular cyclization reactions. researchgate.netresearchgate.net
Common electrochemical strategies for forming the indole nucleus include the dehydrogenative annulation of N-aryl enamines and the cyclization of 2-vinylanilines. researchgate.netorganic-chemistry.org For instance, an electrocatalytic protocol has been developed for the intramolecular dehydrogenative annulation of N-aryl enamines, yielding indoles in good to excellent yields under transition-metal-free and oxidant-free conditions in a simple undivided cell. researchgate.net Similarly, iodine can be used as a mediator in the metal-free electrochemical intramolecular C(sp²)-H amination of 2-vinyl anilines to produce indole derivatives. organic-chemistry.org A divergent synthetic approach has also been illustrated where the C-3 substitution pattern of the indole scaffold can be controlled by fine-tuning the acidity of an amide proton on a 2-styrylaniline precursor through the choice of N-protecting groups. nih.govdocumentsdelivered.com
While the direct electrochemical synthesis of this compound has not been explicitly detailed, the existing methodologies offer significant potential for producing triphenylindole analogs. A plausible strategy could involve the electrochemical dehydrogenative annulation of a suitably substituted aniline derivative with diphenylacetylene. researchgate.net For example, a ruthenium-catalyzed electrochemical reaction between an aniline and an alkyne has been shown to produce indoles, where the electric current serves to recycle the active catalyst. researchgate.net Adapting this method by using 2-phenylaniline and diphenylacetylene could theoretically lead to the formation of this compound. The key challenge would be controlling the regioselectivity of the initial coupling and subsequent cyclization to achieve the desired substitution pattern.
The table below summarizes various electrochemical approaches for the synthesis of indole derivatives, highlighting the versatility and potential of these methods for extension to complex targets like triphenylindoles.
| Precursor Type | Reaction Type | Conditions | Product Type | Reference |
|---|---|---|---|---|
| N-Aryl Enamines | Intramolecular Dehydrogenative Annulation | Undivided cell, oxidant-free, transition-metal-free | Substituted Indoles | researchgate.net |
| 2-Vinylanilides | Dehydrogenative Cyclization | Organic redox catalyst, oxidant-free | 3-Substituted and 2,3-Disubstituted Indoles | organic-chemistry.org |
| Aniline derivatives and Alkynes | Dehydrogenative Annulation | Ruthenium catalyst, aqueous solution, undivided cell | Substituted Indoles | researchgate.net |
| p-Methoxy Anilines and Enaminones | Oxidative [3+2] Annulation | Transition-metal-free, external oxidant-free | 3-Acyl Indoles | researchgate.net |
| 2-Styrylaniline Precursors | Divergent Cyclization | Tunable via N-protecting group pKa | C-3 Substituted or Unsubstituted Indoles | nih.govdocumentsdelivered.com |
Multicomponent Reactions and One-Pot Syntheses of Highly Substituted Indoles, including Triphenylindole Derivatives
Multicomponent reactions (MCRs) and one-pot syntheses are highly efficient strategies in organic synthesis, allowing for the construction of complex molecules from simple precursors in a single operation. arkat-usa.orgresearchgate.net These methods reduce waste, save time, and often provide access to molecular diversity. arkat-usa.org Several classical and modern indole syntheses have been adapted into multicomponent or one-pot formats to generate highly substituted indole scaffolds. d-nb.infonih.govnih.gov
The Fischer indole synthesis, discovered in 1883, remains one of the most important methods for preparing indoles. wikipedia.orgthermofisher.combyjus.com It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. alfa-chemistry.com This reaction can be performed as a one-pot process where the intermediate phenylhydrazone is not isolated. thermofisher.com A three-component variant has been developed, combining nitriles, organometallic reagents (like Grignard or organolithium reagents), and arylhydrazine salts. nih.gov In this approach, the organometallic reagent adds to the nitrile to form a metalloimine, which then reacts in situ with the arylhydrazine to generate the hydrazone, proceeding to the indole under acidic conditions. nih.gov To synthesize this compound via this strategy, one could envision a reaction between (2-phenylphenyl)hydrazine hydrochloride, benzonitrile, and a phenyl Grignard reagent, followed by acid-catalyzed cyclization.
The Larock indole synthesis is another powerful palladium-catalyzed method that constructs 2,3-disubstituted indoles from an o-iodoaniline and a disubstituted alkyne. nih.govwikipedia.org This reaction is highly versatile and tolerates a wide range of functional groups. nih.govresearchgate.net The synthesis of this compound could be achieved in a one-pot fashion by reacting 2-iodo-6-phenylaniline with diphenylacetylene in the presence of a palladium catalyst. nih.govwikipedia.org
Other one-pot methods include indium-promoted hydrohydrazination of alkynes with phenylhydrazines followed by a rsc.orgrsc.org-sigmatropic rearrangement, which has been shown to produce various polysubstituted indoles. d-nb.info This method exhibits high regioselectivity, with arylalkynes affording 2-arylindole derivatives. d-nb.info
The following table summarizes selected one-pot and multicomponent strategies for the synthesis of substituted indoles.
| Named Reaction/Strategy | Components | Key Reagents/Catalysts | Product Type | Reference |
|---|---|---|---|---|
| Three-Component Fischer Indole Synthesis | Arylhydrazine HCl, Nitrile, Organometallic Reagent (R-MgX or R-Li) | Acid catalyst (e.g., PPA, ZnCl₂) | Multiply Substituted Indoles | nih.gov |
| Larock Annulation | o-Haloaniline, Disubstituted Alkyne | Pd(OAc)₂, Base (e.g., K₂CO₃), Ligand (e.g., PPh₃) | 2,3-Disubstituted Indoles | nih.govwikipedia.org |
| Indium-Promoted Hydrohydrazination | Phenylhydrazine, Terminal Alkyne | InBr₃ | Polysubstituted Indoles | d-nb.info |
| Alkylation/Cyclization of p-Quinone Methides | ortho-Tosylaminophenyl-substituted p-quinone methide, Alkylating/Acylating Agent | Base, followed by DDQ oxidation | 2,3-Disubstituted Indoles | nih.gov |
| Sulfamic Acid-Catalyzed MCR | Arylglyoxal, 2-Amino-1,4-naphthoquinone, Indole | Sulfamic acid | Benzo[f]indole Derivatives | nih.gov |
Regioselectivity and Stereoselectivity Control in the Synthesis of this compound
The synthesis of a specific, unsymmetrically substituted molecule like this compound requires precise control over the placement of each substituent on the indole core. Since the final product is an aromatic heterocycle, it is achiral, and therefore considerations of stereoselectivity are not applicable to the product itself. The central challenge lies in achieving the correct regiochemistry. Control of regioselectivity is a key concern in organic synthesis, particularly in C-H functionalization and classical named reactions. scispace.com
The regiochemical outcome of the synthesis is fundamentally determined by the choice of starting materials and the reaction mechanism. Two of the most powerful and direct methods for assembling the this compound skeleton are the Fischer indole synthesis and the Larock annulation, both of which offer inherent regiochemical control based on the precursors used.
Fischer Indole Synthesis: The Fischer synthesis constructs the indole from an arylhydrazine and a carbonyl compound. wikipedia.org The substitution pattern of the final indole is directly mapped from these starting materials.
7-Phenyl Group: To install a phenyl group at the C7 position, the synthesis must begin with a phenylhydrazine that is already substituted at the ortho position. Specifically, (2-biphenylyl)hydrazine or (2-phenylphenyl)hydrazine is required. The cyclization step, a rsc.orgrsc.org-sigmatropic rearrangement, ensures that the substituent at the ortho position of the hydrazine becomes the substituent at C7 of the indole. byjus.com
2- and 3-Phenyl Groups: These substituents are derived from the ketone component. The use of an unsymmetrical ketone like 1,2-diphenylethan-1-one (deoxybenzoin) provides the carbon backbone for the C2 and C3 positions and their respective phenyl substituents. In the Fischer cyclization of the deoxybenzoin-derived hydrazone, the C2-position of the indole is formed from the carbonyl carbon, and the C3-position is formed from the α-carbon. Therefore, the phenyl group attached to the carbonyl carbon of deoxybenzoin becomes the C2-substituent, and the phenyl group on the α-carbon becomes the C3-substituent.
Larock Annulation: The Larock annulation provides a powerful alternative, building the indole from an o-haloaniline and an alkyne. nih.govwikipedia.org
7-Phenyl Group: Similar to the Fischer synthesis, the C7 substituent must be present on the aniline starting material. The required precursor is 2-iodo-6-phenylaniline.
2- and 3-Phenyl Groups: These groups are introduced by the alkyne component. The use of a symmetrical alkyne like diphenylacetylene simplifies the regioselectivity, as both substituents are identical. The palladium-catalyzed annulation process will place one phenyl group at C2 and the other at C3. nih.gov In cases of unsymmetrical alkynes, the regioselectivity of the Larock reaction is typically governed by sterics, with the bulkier alkyne substituent preferentially ending up at the C2 position of the indole. nih.govub.edu However, with diphenylacetylene, this consideration is moot.
In both strategies, the regioselective synthesis of this compound is not a matter of controlling the selectivity of a reaction on an unsubstituted core, but rather a "synthesis-by-design" approach where the final substitution pattern is predetermined by the specific, pre-functionalized starting materials.
Advanced Spectroscopic Characterization Techniques for 2,3,7 Triphenyl 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2,3,7-Triphenyl-1H-indole
NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules, offering detailed insight into the chemical environment of individual protons and carbons.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications for Aromatic and N-H Protons
Proton NMR (¹H NMR) is instrumental in identifying the various hydrogen atoms within the this compound molecule. The spectrum is typically characterized by distinct regions corresponding to the N-H proton and the numerous aromatic protons.
The N-H proton of the indole (B1671886) ring typically appears as a broad singlet in the downfield region of the spectrum, often found between δ 8.0 and 12.0 ppm. researchgate.nethw.ac.uk This significant downfield shift is attributed to the deshielding effect of the aromatic indole ring system and its involvement in hydrogen bonding. The chemical shift can be influenced by factors such as solvent choice and sample concentration. hw.ac.uk
The aromatic protons of the three phenyl rings and the indole core resonate in a complex multiplet pattern, generally between δ 7.0 and 8.5 ppm. researchgate.netlibretexts.org The specific chemical shifts and coupling patterns of these protons are dictated by their position on the rings and the electronic effects of the neighboring substituents. Protons on the phenyl rings will exhibit characteristic splitting patterns (doublets, triplets, multiplets) based on their coupling with adjacent protons. The protons on the indole nucleus (at positions 4, 5, and 6) will also show distinct signals, influenced by the bulky phenyl groups.
Table 1: Representative ¹H NMR Chemical Shift Ranges for this compound Protons
| Proton Type | Chemical Shift (δ) Range (ppm) | Multiplicity |
|---|---|---|
| Indole N-H | 8.0 - 12.0 | Broad Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications for Indole and Phenyl Carbons
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal, allowing for the complete mapping of the carbon framework.
The carbon atoms of the indole ring and the three phenyl rings typically resonate in the aromatic region of the ¹³C NMR spectrum, which spans from approximately δ 110 to 145 ppm. researchgate.netrsc.org The quaternary carbons, those directly attached to other non-hydrogen atoms (like C2, C3, C3a, C7, C7a, and the ipso-carbons of the phenyl rings), often show distinct chemical shifts compared to the protonated carbons. For instance, in related phenyl-substituted indoles, the carbon atoms of the aromatic rings can appear in a range from δ 109.8 to 136.5 ppm. researchgate.net The specific shifts are influenced by the electronic environment and the degree of substitution.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for Carbons in this compound | Carbon Type | Chemical Shift (δ) Range (ppm) | |---|---|---| | Indole Carbons (C4, C5, C6) | 110 - 125 | | Phenyl Carbons (CH) | 125 - 130 | | Quaternary Carbons (Indole & Phenyl) | 130 - 145 |
Advanced 2D NMR Techniques (e.g., COSY, HMQC) for Complex Triphenylindole Structures
Due to the spectral complexity arising from the numerous overlapping aromatic signals in the 1D NMR spectra of this compound, advanced 2D NMR techniques are essential for unambiguous signal assignment.
COSY (Correlation Spectroscopy) is a homonuclear correlation experiment that identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. libretexts.orglibretexts.org A COSY spectrum would display cross-peaks connecting the signals of coupled protons within the indole ring (e.g., H4 with H5, H5 with H6) and within each of the three phenyl rings. researchgate.net This allows for the tracing of proton connectivity pathways through the various aromatic systems.
HMQC (Heteronuclear Multiple Quantum Coherence) , or its more modern alternative HSQC (Heteronuclear Single Quantum Coherence), is a heteronuclear correlation experiment that maps protons directly to the carbons they are attached to. libretexts.orgacdlabs.com Each cross-peak in an HMQC/HSQC spectrum correlates a specific proton signal on one axis with the signal of its directly bonded carbon atom on the other axis. columbia.educolumbia.edu This technique is invaluable for definitively assigning the ¹³C signals based on the already established ¹H assignments, resolving any ambiguities in the crowded aromatic region of the ¹³C NMR spectrum. researchgate.net
Vibrational Spectroscopy for Functional Group Analysis of this compound
Vibrational spectroscopy techniques, such as FTIR and Raman, probe the vibrational modes of molecules, providing characteristic information about the functional groups present.
Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Vibrations
FTIR spectroscopy is a powerful tool for identifying the key functional groups in this compound by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.
Key characteristic vibrations include:
N-H Stretch: A distinct, often sharp, absorption band is expected in the region of 3400-3500 cm⁻¹. In indole itself, this peak appears around 3406 cm⁻¹. researchgate.net This band is a clear indicator of the N-H group in the indole pyrrole (B145914) ring.
Aromatic C-H Stretch: Absorption bands corresponding to the stretching of C-H bonds on the aromatic rings typically appear just above 3000 cm⁻¹, generally in the 3030-3150 cm⁻¹ range. asianpubs.org
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the indole and phenyl rings give rise to a series of sharp, medium-to-strong absorption bands in the 1450-1620 cm⁻¹ region. researchgate.netpressbooks.pub These peaks are characteristic of the aromatic systems.
C-N Stretch: The stretching vibration for the C-N bond within the indole ring is typically observed in the 1200-1350 cm⁻¹ range. asianpubs.org
Table 3: Key FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |
|---|---|---|
| Indole N-H | Stretch | 3400 - 3500 |
| Aromatic C-H | Stretch | 3030 - 3150 |
| Aromatic C=C | Stretch | 1450 - 1620 |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides a complementary vibrational spectrum to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for characterizing the aromatic framework of this compound.
The Raman spectrum of this compound will be dominated by signals from the aromatic rings. Strong bands corresponding to the ring "breathing" modes of the phenyl and indole systems are expected. The region from 300 to 1900 cm⁻¹ is known as the "fingerprint" region, as the complex pattern of peaks is unique to a specific molecule. spectroscopyonline.comspectroscopyonline.com This allows for the unambiguous identification of this compound by comparing its Raman spectrum to a reference. This technique serves as a powerful tool for molecular fingerprinting, useful in quality control and material identification. nih.govmdpi.comnih.gov
Electronic Absorption and Emission Spectroscopy of this compound
Electronic spectroscopy is pivotal in characterizing the behavior of electrons within the π-conjugated system of this compound, revealing information about its electronic transitions and potential as a fluorophore.
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's electronic structure, particularly the nature and extent of its conjugated system.
For organic molecules rich in π-electrons, such as this compound, the most common electronic transitions are π → π. These transitions involve the excitation of an electron from a π bonding orbital to a π antibonding orbital. The extensive conjugation in this compound, arising from the indole core and the three phenyl substituents, results in a delocalized π-electron system. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), causing the molecule to absorb light at longer wavelengths (i.e., in the near-UV or visible region).
The UV-Vis spectrum of a triphenyl-substituted indole would be expected to show strong absorption bands corresponding to these π → π* transitions. The position of the absorption maximum (λmax) provides information about the energy of the electronic transition, while the molar absorptivity (ε) is a measure of the probability of that transition occurring. The presence of the three phenyl rings significantly extends the conjugation of the indole nucleus, leading to a bathochromic (red) shift in the absorption spectrum compared to the parent indole molecule.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) | Electronic Transition |
| 4,6-dimethoxy-2,3-diphenyl-1H-indole | Chloroform | 310 | 15,000 | π → π |
| 4,5,6-trimethoxy-2,3-diphenyl-1H-indole-7-carbaldehyde | Chloroform | 350 | 20,000 | π → π / ICT |
Note: ICT refers to Intramolecular Charge Transfer, a type of electronic transition that can occur in molecules with electron-donating and electron-accepting groups.
Fluorescence spectroscopy is a highly sensitive technique that provides information about the emission properties of a molecule after it has been excited by the absorption of light. Following excitation to a higher electronic state, the molecule can relax to the lowest vibrational level of the first excited singlet state and then return to the ground state by emitting a photon. This emitted light is the fluorescence.
The fluorescence spectrum is typically a mirror image of the absorption spectrum and is characterized by several key parameters: the excitation wavelength (λex), the emission wavelength (λem), the Stokes shift, and the fluorescence quantum yield (ΦF). The Stokes shift is the difference in wavelength (or energy) between the absorption maximum and the emission maximum. A larger Stokes shift is often desirable for fluorescence applications to minimize self-absorption. The quantum yield is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.
The indole moiety itself is a well-known fluorophore, and its fluorescence is highly sensitive to the local environment. nih.gov The introduction of three phenyl groups at the 2, 3, and 7 positions of the indole core in this compound is expected to significantly influence its emission characteristics. The extended π-conjugation can lead to a red-shift in the emission spectrum compared to unsubstituted indole. Furthermore, the steric interactions between the phenyl rings can lead to a twisted molecular geometry, which can affect the fluorescence properties by influencing the rate of non-radiative decay processes.
In different solvents, the emission peaks of indole derivatives can show a shift, a phenomenon known as solvatochromism. mdpi.com This is due to the differential stabilization of the ground and excited states by the solvent molecules. For donor-π-acceptor (D-π-A) type molecules, a red-shifted emission is often observed in more polar solvents. mdpi.com
The following table presents representative fluorescence data for a novel indole derivative to illustrate the typical emission characteristics.
| Compound | Solvent | λex (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| Indole-thiazolo-triazine derivative | DMSO | 380 | 450 | 70 | 0.68 |
X-ray Diffraction (XRD) for Solid-State Structural Determination of this compound
Single-crystal X-ray diffraction (SCXRD) is the gold standard for obtaining an unambiguous determination of a molecule's solid-state structure. mdpi.com By irradiating a single crystal with a monochromatic X-ray beam, a diffraction pattern is produced that is dependent on the crystal's internal structure. Analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of the individual atoms can be determined with high precision.
For this compound, an SCXRD analysis would provide crucial information on several structural aspects. It would confirm the connectivity of the atoms and provide precise bond lengths and angles for the indole core and the phenyl substituents. Of particular interest would be the dihedral angles between the planes of the phenyl rings and the indole ring. These angles would reveal the degree of twist in the molecule, which is a consequence of steric hindrance between the bulky phenyl groups. This twisting can have a significant impact on the extent of π-conjugation and, consequently, on the electronic and photophysical properties of the molecule.
Furthermore, SCXRD analysis reveals the details of the crystal packing. It can identify intermolecular interactions such as hydrogen bonding (involving the N-H group of the indole), π-π stacking interactions between the aromatic rings, and van der Waals forces. These interactions govern the macroscopic properties of the solid material.
While a specific crystal structure for this compound was not found in the search results, the table below provides representative crystallographic data for a related substituted indole derivative to illustrate the type of information obtained from an SCXRD study. mdpi.com
| Parameter | Value |
| Compound | 1-ethyl-3-(4-bromobenzoyl)-1H-indole |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123(2) |
| b (Å) | 15.456(3) |
| c (Å) | 9.876(2) |
| β (°) | 109.56(3) |
| Volume (Å3) | 1456.7(5) |
| Z (molecules/unit cell) | 4 |
Powder X-ray diffraction (PXRD) is a powerful technique used to characterize the crystalline nature of a bulk sample. researchgate.net Instead of a single crystal, a finely powdered sample containing a large number of randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.
For this compound, PXRD would be primarily used for phase identification. The obtained diffraction pattern, which is a plot of diffraction intensity versus the diffraction angle (2θ), can be compared to a database of known patterns to confirm the identity of the synthesized compound. Each crystalline solid has a unique PXRD pattern.
PXRD is also a crucial tool for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. mdpi.com Different polymorphs of the same compound can have different physical properties, such as melting point, solubility, and stability. By analyzing the PXRD pattern, it is possible to determine which polymorphic form is present or if the sample is a mixture of different phases. The technique can also be used to assess the crystallinity of a sample, distinguishing between crystalline and amorphous solids. The presence of sharp peaks in the PXRD pattern is indicative of a well-ordered crystalline material, while a broad, featureless pattern suggests an amorphous solid. researchgate.net
Computational Chemistry and Theoretical Investigations of 2,3,7 Triphenyl 1h Indole
Density Functional Theory (DFT) Studies for Ground State Electronic Structure and Geometry
Density Functional Theory (DFT) has become a standard method in quantum chemistry for investigating the electronic structure of molecules. chemrxiv.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between computational cost and accuracy, making it ideal for studying large molecules like 2,3,7-Triphenyl-1H-indole. chemrxiv.orgresearchgate.net
The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For this compound, this process reveals a complex conformational landscape dominated by the steric interactions between the three phenyl substituents attached to the indole (B1671886) core.
Due to significant steric hindrance, the phenyl rings are forced to twist out of the plane of the central indole moiety. This non-planar, propeller-like arrangement is characteristic of related molecules such as triphenylamine (B166846). chemrxiv.org DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p) or higher, can precisely predict the bond lengths, bond angles, and dihedral angles that define this geometry. chemrxiv.orgresearchgate.net The torsion angles between the phenyl rings and the indole core are critical parameters, as they influence the degree of π-conjugation across the molecule and, consequently, its electronic properties. In similar sterically hindered systems, these twist angles can be significant, directly impacting the electronic communication between the different parts of the molecule. mdpi.com
Table 1: Representative Theoretical Bond Lengths and Angles for Indole-based Structures Note: This table presents typical values for indole and related compounds as specific calculated data for this compound is not available in the cited literature. The actual values would be determined through specific DFT optimization of the molecule.
| Parameter | Typical Value |
| Indole C-C Bond Length | 1.37 - 1.45 Å |
| Indole C-N Bond Length | 1.37 - 1.38 Å |
| Phenyl C-C Bond Length | ~1.40 Å |
| C-N-C Bond Angle (in TPA-like structures) | ~120° |
| Phenyl-Indole Torsion Angle | > 30° |
Data compiled from general principles of molecular structures and findings for related compounds. chemrxiv.orgnih.govresearchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.compku.edu.cn The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and electronic excitation energy. thaiscience.info
In this compound, the HOMO is expected to be delocalized primarily over the electron-rich indole ring and the nitrogen-linked phenyl group at the 7-position, which together form a triphenylamine-like donor unit. researchgate.net The LUMO, conversely, is typically distributed over the π-accepting portions of the molecule, which in this case would involve the phenyl groups at the 2 and 3 positions, as well as the indole core itself. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity and a tendency to absorb light at longer wavelengths. thaiscience.info
Table 2: Representative FMO Energy Values from DFT Calculations for Structurally Related Aromatic Compounds Note: These values are illustrative examples from studies on triphenylamine and other complex aromatic systems to provide context for the expected range for this compound.
| Compound System | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Triphenylamine (TPA) | -5.20 | -0.24 | 4.96 | chemrxiv.orgmckendree.edu |
| Substituted Indole Derivative | -5.55 | -0.47 | 5.08 | mckendree.edu |
| TPA-based Dye | -5.32 | -2.18 | 3.14 | researchgate.net |
| p-Nitroaniline | -6.46 | -2.57 | 3.89 | thaiscience.info |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict how a molecule will interact with other chemical species. uni-muenchen.de It illustrates the charge distribution within a molecule, mapping electron-rich (negative potential) and electron-poor (positive potential) regions onto the molecule's surface. chemrxiv.org These maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. thaiscience.info
For this compound, the MEP map would be expected to show:
Negative Potential (Red/Yellow): These regions, rich in electron density, are attractive to electrophiles. They would be concentrated around the nitrogen atom of the indole ring and across the π-systems of the indole and phenyl rings. researchgate.netchemrxiv.org
Positive Potential (Blue): These electron-deficient areas are targets for nucleophiles. The most prominent positive region would be located on the hydrogen atom attached to the indole nitrogen (N-H), highlighting its acidic character. chemrxiv.org
The MEP map provides a clear, qualitative picture of the molecule's reactivity, complementing the quantitative data from FMO analysis. uni-muenchen.de
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties of this compound
While DFT is excellent for ground-state properties, understanding how a molecule interacts with light requires studying its excited states. Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for this purpose, allowing for the simulation of electronic spectra and the investigation of photophysical processes. researchgate.netresearchgate.net
TD-DFT calculations can predict the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light. chemrxiv.org These calculated energies and their associated oscillator strengths (a measure of transition probability) can be used to simulate the molecule's UV-Visible absorption spectrum. researchgate.net For a large, π-conjugated system like this compound, the absorption spectrum is expected to feature intense bands in the UV or near-visible region, corresponding to π → π* transitions. core.ac.ukmdpi.com
Similarly, by optimizing the geometry of the first excited state (S1), TD-DFT can be used to predict the fluorescence emission spectrum. The energy difference between the S1 state and the ground state (S0) after relaxation corresponds to the emitted photon's energy. nih.gov The difference between the absorption and emission maxima is known as the Stokes shift, which is influenced by geometric and solvent relaxation upon excitation. nih.gov
Table 3: Representative TD-DFT Calculated Absorption Maxima for Related Tri-aryl Systems Note: This table provides examples for structurally analogous compounds to illustrate the expected spectral region for this compound.
| Compound System | Calculated λmax (nm) | Oscillator Strength (f) | Reference |
| 2,4,6-Triphenyl-s-triazine (X=NPh2) | 371 | 3.03 | mdpi.com |
| Triphenylamine Dimer | 392 | >1.0 | chemrxiv.orgresearchgate.net |
| TTF-dppz Conjugate | ~540 | >0.5 | unige.ch |
TD-DFT provides detailed information about the nature of electronic transitions by identifying the molecular orbitals involved. researchgate.net For donor-acceptor molecules, a transition from an orbital located on the donor part (e.g., HOMO) to an orbital on the acceptor part (e.g., LUMO) indicates an Intramolecular Charge Transfer (ICT) event upon photoexcitation. rsc.org
The structure of this compound, with its electron-donating triphenyl-indole core, is highly conducive to ICT phenomena. unige.ch Upon absorbing a photon, there is a high probability of electron density shifting from the indole and 7-phenyl group towards the phenyl groups at the 2 and 3 positions. This charge redistribution leads to the formation of a highly polar excited state. nih.gov The existence of an ICT state is often characterized by a large change in dipole moment between the ground and excited states and can be experimentally observed through strong solvatochromism, where the emission wavelength shifts significantly with solvent polarity. unige.chrsc.org Computational analysis confirms ICT by visualizing the orbitals involved in the primary electronic transition. nih.gov
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) for Comparison with Experimental Data
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic parameters of molecules like this compound. These theoretical predictions can be compared with experimental data to confirm structural assignments and to understand the electronic environment of the molecule.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry in structural elucidation. nrel.govrsc.org The process typically involves optimizing the molecular geometry of the compound and then calculating the NMR shielding tensors using a suitable DFT functional and basis set. researchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
Illustrative Data Table for Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| H-1 | 8.50 | 8.45 |
| C-2 | 135.2 | 134.8 |
| C-3 | 128.9 | 128.5 |
| C-3a | 142.1 | 141.7 |
| C-4 | 122.5 | 122.1 |
| C-5 | 120.8 | 120.4 |
| C-6 | 125.4 | 125.0 |
| C-7 | 130.3 | 129.9 |
| C-7a | 138.6 | 138.2 |
Note: The data in this table is hypothetical and serves as an example of how theoretical and experimental data would be compared. Actual experimental and calculated values would be required for a definitive analysis of this compound.
Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) or Raman spectrum. rsc.orgresearchgate.net By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. researchgate.net Comparing this to the experimental spectrum aids in the assignment of vibrational modes to specific molecular motions. rsc.org For accurate comparisons, calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational methods. researchgate.net
Illustrative Data Table for Predicted vs. Experimental Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H Stretch | 3450 | 3430 |
| C-H Stretch (Aromatic) | 3100-3000 | 3080-3020 |
| C=C Stretch (Aromatic) | 1605, 1580, 1490 | 1600, 1575, 1485 |
| C-N Stretch | 1340 | 1335 |
| C-H Bend (out-of-plane) | 900-700 | 880-720 |
Note: This table presents illustrative data. A full vibrational analysis would involve a larger number of modes and a detailed assignment of each.
Non-Linear Optical (NLO) Properties of this compound: A Theoretical Perspective
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. researchgate.net Computational chemistry provides a powerful avenue for the theoretical investigation and prediction of the NLO properties of organic molecules like this compound. The key parameters that quantify the NLO response are the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). osti.gov
Theoretical studies on indole derivatives have shown that the presence of electron-donating and electron-accepting groups, as well as an extended π-conjugated system, can enhance NLO properties. researchgate.netresearchgate.net For this compound, the triphenyl substitution provides an extensive π-system which is a prerequisite for significant NLO activity.
The NLO properties can be calculated using quantum chemical methods, such as DFT, by determining the response of the molecule to an applied electric field. core.ac.uk While specific theoretical studies on the NLO properties of this compound are not prominent in the surveyed literature, the established computational protocols could be applied to predict its NLO response.
Illustrative Data Table for Calculated NLO Properties
| Property | Calculated Value |
| Dipole Moment (μ) | 2.5 D |
| Mean Polarizability (α) | 45 x 10⁻²⁴ esu |
| First Hyperpolarizability (β) | 150 x 10⁻³⁰ esu |
| Second Hyperpolarizability (γ) | 800 x 10⁻³⁶ esu |
Note: These values are hypothetical and are intended to illustrate the types of parameters calculated in a theoretical NLO study.
Reaction Mechanism Elucidation through Computational Modeling of Triphenylindole Transformations
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, key features such as transition states and intermediates can be identified, providing a detailed understanding of the reaction pathway. mdpi.com For transformations involving triphenylindoles, computational studies could shed light on aspects such as reaction kinetics, selectivity, and the role of catalysts.
For instance, in the synthesis of substituted indoles, computational modeling can be used to predict the regioselectivity of nucleophilic or electrophilic attack. nih.gov In the context of this compound, theoretical studies could investigate its reactivity in various transformations, such as electrophilic substitution on the indole ring or on the phenyl substituents.
Furthermore, computational modeling can be employed to study the mechanisms of thermal rearrangements or photochemical reactions of triphenylindoles. researchgate.netmdpi.com While specific computational studies on the reaction mechanisms of this compound transformations were not found in the reviewed literature, the application of these theoretical methods would undoubtedly provide valuable insights into its chemical behavior.
Illustrative Data Table for a Hypothetical Reaction Step
| Parameter | Value |
| Reactant Energy | 0.0 kcal/mol |
| Transition State Energy | +15.5 kcal/mol |
| Intermediate Energy | -5.2 kcal/mol |
| Product Energy | -12.0 kcal/mol |
| Activation Energy (Forward) | +15.5 kcal/mol |
| Reaction Enthalpy | -12.0 kcal/mol |
Note: This table provides an example of the energetic parameters that would be calculated to describe a single step in a reaction mechanism.
Reactivity and Reaction Mechanisms of 2,3,7 Triphenyl 1h Indole
Electrophilic Substitution Reactions on the Indole (B1671886) Core: Regioselectivity Influences of Triphenyl Substituents
Electrophilic aromatic substitution is a hallmark reaction of the indole ring system. The inherent electron-rich nature of the indole nucleus makes it highly susceptible to attack by electrophiles. For an unsubstituted indole, the preferred site of electrophilic attack is the C3 position of the pyrrole (B145914) ring. This preference is attributed to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion) through resonance, without disrupting the aromaticity of the benzene (B151609) ring. stackexchange.com
However, in 2,3,7-triphenyl-1H-indole, the C3 position is already occupied by a phenyl group. This substituent at C3, along with the phenyl group at the adjacent C2 position, creates significant steric hindrance, effectively blocking electrophilic attack at the C3 and C2 positions. Consequently, electrophilic substitution is directed towards the benzene ring of the indole core.
The regioselectivity of electrophilic substitution on the benzene portion of the indole is governed by the directing effects of the pyrrole ring and the C7-phenyl substituent. The pyrrole ring, being an electron-donating group, generally directs incoming electrophiles to the C4 and C6 positions. Conversely, the directing influence of the C7-phenyl group needs to be considered. While a phenyl group can be weakly activating or deactivating depending on the reaction conditions, its presence at C7 can influence the electron density distribution in the indole's benzene ring.
Recent studies on the functionalization of the indole's benzene core have highlighted strategies to achieve site-selectivity. For instance, directing groups can be installed on the indole nitrogen to facilitate functionalization at specific positions, such as C7. nih.govresearchgate.net In the absence of such directing groups, the interplay between the electronic nature of the pyrrole ring and the steric and electronic properties of the C7-phenyl substituent will determine the ultimate position of electrophilic attack. It is plausible that a mixture of C4, C5, and C6 substituted products could be obtained, with the precise ratio depending on the nature of the electrophile and the reaction conditions.
| Position | Electronic Influence from Pyrrole Ring | Steric Hindrance from Phenyl Groups | Predicted Reactivity |
| C2 | Electron-rich | High (from C2 and C3 phenyls) | Unlikely |
| C3 | Most electron-rich (in unsubstituted indole) | High (from C2 and C3 phenyls) | Unlikely |
| C4 | Activated | Moderate (from C7 phenyl) | Possible |
| C5 | Less activated | Low | Possible |
| C6 | Activated | Low | Possible |
Oxidation and Reduction Pathways of the this compound Moiety
The redox behavior of indoles is a critical aspect of their chemistry, with oxidation pathways often leading to biologically relevant molecules or useful synthetic intermediates. The presence of multiple phenyl groups in this compound is expected to significantly impact its oxidation and reduction characteristics.
The electrochemical oxidation of indole and its derivatives has been a subject of considerable study. The general mechanism involves the initial one-electron oxidation of the indole to form a radical cation. researchgate.net The stability and subsequent reactivity of this radical cation are influenced by the substituents on the indole ring. Phenyl substituents, being capable of delocalizing charge, are known to lower the oxidation potential of aromatic compounds. Therefore, it is anticipated that this compound would exhibit a lower oxidation potential compared to unsubstituted indole.
Studies on 5-substituted indoles have shown that both electron-donating and electron-withdrawing groups affect the oxidation potential and the nature of the resulting polymeric films. rsc.orgelectrochemsci.org The electrochemical oxidation of 3-substituted indoles has also been investigated, with some reactions leading to the formation of 2-oxindoles. nih.gov For this compound, the initial oxidation would likely occur on the electron-rich pyrrole moiety, generating a radical cation stabilized by the three phenyl groups. The fate of this intermediate would depend on the reaction conditions, including the solvent and the presence of nucleophiles.
| Compound | Oxidation Potential (V vs. Ag/AgCl) | Reference |
| Indole | ~0.8 - 0.9 | researchgate.net |
| 5-Cyanoindole | Higher than indole | rsc.org |
| 5-Aminoindole | Lower than indole | rsc.org |
| This compound | Predicted to be lower than indole | - |
Oxidative dearomatization is a powerful synthetic strategy for converting flat, aromatic indoles into three-dimensional indoline (B122111) structures. rsc.org This transformation often involves the oxidation of the indole followed by the addition of nucleophiles across the C2 and C3 positions. nih.gov
In the case of this compound, an electrochemical approach could be employed for its oxidative dearomatization. Such a process, performed in the presence of nucleophiles like alcohols or azides, could lead to the formation of 2,3-difunctionalized indolines. chemrxiv.org The reaction is believed to proceed through the formation of a radical cation intermediate, which is then trapped by the nucleophile. The presence of the bulky phenyl groups at C2 and C3 would likely influence the stereochemical outcome of the nucleophilic addition, potentially leading to the formation of specific diastereomers.
Recent advancements have demonstrated the oxidative dearomatization of indoles with various nucleophiles to yield structurally diverse 2,2-disubstituted indolin-3-ones. mdpi.comorganic-chemistry.org Applying these methods to this compound could potentially lead to novel indolin-3-one derivatives with a high degree of substitution.
Cyclization and Annulation Reactions Involving the Triphenyl-1H-indole Framework
The rigid framework of this compound, coupled with the reactive nature of the indole core and the appended phenyl rings, makes it an interesting substrate for cyclization and annulation reactions to construct more complex polycyclic architectures.
Photoinduced cyclization reactions offer a powerful tool for the synthesis of complex polycyclic aromatic compounds. In the context of this compound, the proximity of the phenyl groups to each other and to the indole core allows for the possibility of intramolecular photocyclization. For instance, a dehydrogenative photocyclization, a reaction well-documented for styryl indoles, could potentially occur between the C7-phenyl group and the C6 position of the indole, or between the C2-phenyl group and the C3-phenyl group, leading to the formation of a new fused ring system. acs.org
Such photocyclization reactions often proceed via a radical mechanism under UV irradiation and can be performed without the need for a catalyst or an external oxidant. nih.gov The feasibility and regioselectivity of such a cyclization would depend on the conformation of the molecule and the stability of the resulting polycyclic aromatic system. The synthesis of azaheterocyclo-fused benzo[c]carbazoles through photocyclization of appropriately substituted indoles demonstrates the potential of this strategy for creating complex, fused heterocyclic systems. acs.org
Cascade and domino reactions are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a rapid increase in molecular complexity. rsc.org The this compound framework can serve as a versatile scaffold for the construction of intricate polycyclic systems through such reaction sequences.
For example, a functionalized this compound could be designed to undergo a cascade reaction involving an initial intramolecular cyclization followed by a subsequent intermolecular reaction, or vice versa. Palladium-catalyzed cascade reactions have been successfully employed for the synthesis of polysubstituted indoles from o-iodo-N-alkenylanilines. rsc.org Similarly, copper-catalyzed cascade processes have been developed for the synthesis of polysubstituted indoles. organic-chemistry.org
By strategically introducing reactive functional groups onto the phenyl rings or the indole nitrogen of this compound, it is conceivable to design cascade sequences that would lead to novel and complex polycyclic indole derivatives. These reactions could involve a combination of cyclization, annulation, and functional group transformations, providing access to a diverse range of molecular architectures that would be challenging to synthesize through traditional stepwise methods. researchgate.netnih.govacs.orgresearchgate.net
Mechanistic Studies of this compound Transformations
Currently, there is a lack of published research specifically detailing the mechanistic studies of transformations involving this compound.
No specific studies have been found that identify or characterize reactive intermediates, such as radical cations, formed from this compound. While the formation of radical cations is a common feature in the oxidation of many organic molecules, including other indole derivatives, rsc.orgresearchgate.net their existence and properties for the triphenyl-substituted indole have not been experimentally or theoretically established.
Due to the absence of mechanistic studies, there are no elucidated reaction pathways or characterized transition states for the transformations of this compound available in the scientific literature. Understanding these aspects would require dedicated experimental investigations, such as kinetic studies and product analysis, complemented by computational modeling to map out the potential energy surfaces of its reactions.
Crystal Engineering and Supramolecular Chemistry of 2,3,7 Triphenyl 1h Indole
Self-Assembly Principles and Non-Covalent Interactions in Triphenylindole Solids
The self-assembly of 2,3,7-triphenyl-1H-indole in the solid state is governed by a delicate balance of various non-covalent interactions. These weak forces, including hydrogen bonds, π-stacking, and van der Waals forces, cooperatively direct the molecular packing and determine the final crystal lattice. The triphenylamine-quinoxaline donor-acceptor compounds, for instance, demonstrate how different substituents can tune fluorescence properties through their influence on crystal packing and intermolecular hydrogen bonding researchgate.net. The interplay of these interactions is a key principle in the self-assembly of complex organic molecules.
Hydrogen bonding is a powerful and directional interaction that plays a crucial role in crystal engineering mdpi.com. In derivatives of this compound, the N-H group of the indole (B1671886) ring is the primary hydrogen bond donor. It can form robust synthons with suitable acceptors. For example, in the crystal structure of triphenylmethanol, weak O-H···O hydrogen bonds lead to the formation of tetrahedral clusters, creating complex three-dimensional motifs nih.gov. Similarly, the indole N-H can interact with acceptors like carbonyls (N-H···O) or nitrile groups (N-H···N) on adjacent molecules or co-formers, leading to the formation of chains, layers, or more complex 3D networks that stabilize the crystal structure nih.gov.
In the absence of stronger acceptors, the π-systems of the phenyl rings or the indole core itself can act as weak hydrogen bond acceptors, leading to N-H···π interactions. The specific hydrogen-bonding patterns that emerge depend on the steric hindrance imposed by the bulky phenyl groups and the presence of other functional groups on the derivatives.
Table 1: Potential Hydrogen Bond Interactions in this compound Derivatives
| Donor Group | Acceptor Group/Site | Type of Interaction | Potential Supramolecular Motif |
|---|---|---|---|
| Indole N-H | Carbonyl Oxygen (on derivative or co-former) | N-H···O | Chains, Dimers, Sheets |
| Indole N-H | Nitrile Nitrogen (on derivative or co-former) | N-H···N | Chains, Sheets |
| Indole N-H | Phenyl/Indole π-system | N-H···π | T-shaped contacts, Herringbone patterns |
| Phenyl C-H | Oxygen/Nitrogen Atom | C-H···O/N | Network stabilization |
The three phenyl rings and the indole nucleus make this compound a molecule dominated by aromatic surfaces. Consequently, π-π stacking and C-H···π interactions are critical in its crystal packing libretexts.org. These interactions, driven by a combination of dispersion and electrostatic forces, dictate how the aromatic rings orient themselves relative to one another pyvot.tech.
π-π Interactions : These can occur when aromatic rings stack face-to-face or in an offset (parallel-displaced) manner. The centroid-to-centroid distance in such interactions is typically in the range of 3.3 to 3.8 Å. In a crystal structure of an indole derivative, π-π interactions between indole rings were observed with a distance of 3.6774 Å, leading to molecular stacking researchgate.net. The bulky nature of the three phenyl groups in this compound may lead to complex, interlocking π-stacking motifs rather than simple columnar stacks.
Introducing halogen atoms (Cl, Br, I) onto the phenyl rings of this compound provides a powerful tool for directing crystal packing through halogen bonds (XBs). A halogen bond is a non-covalent interaction between an electron-deficient region on a halogen atom (the σ-hole) and a Lewis base mdpi.com. The strength of this interaction increases from chlorine to iodine and can be comparable to that of a conventional hydrogen bond, making it a reliable tool in crystal engineering nih.gov.
In derivatives of this compound, halogen atoms can interact with various acceptors. While strong Lewis bases like nitrogen or oxygen are typical acceptors, π-systems can also serve this role, leading to X···π interactions. In certain sulfonamide co-crystals, halogen bonds were found to prefer aromatic systems over strong Lewis bases when the latter were already engaged in strong hydrogen bonding nih.gov. This highlights the competition and interplay between different non-covalent forces. By strategically placing halogen substituents on the triphenylindole scaffold, it is possible to guide the self-assembly process to form specific, predictable supramolecular architectures.
Rational Design of Crystalline Architectures for this compound
The rational design of crystalline architectures involves the deliberate use of intermolecular interactions to achieve a desired solid-state structure nih.gov. For this compound, a design strategy would leverage its key structural features: the hydrogen-bonding N-H group and the extensive aromatic surfaces.
A common approach is the supramolecular synthon strategy. By introducing functional groups capable of forming robust and predictable hydrogen bond patterns (e.g., carboxylic acids, amides), one can guide the assembly into specific networks. For example, molecular modeling can be used to initially dock fragments into desired binding sites, which are then synthetically linked to create a molecule designed to self-assemble in a predetermined way nih.gov. Similarly, by halogenating the phenyl rings, one can employ the directionality of halogen bonds to control packing. The competition between hydrogen bonds, halogen bonds, and π-stacking would need to be carefully considered to achieve the target architecture.
Formation of Co-crystals and Multi-component Solids Involving this compound
Co-crystallization is a powerful technique to modify the physicochemical properties of a solid without altering the molecule itself. Co-crystals are multi-component solids where an active pharmaceutical ingredient (API) and a co-former are present in a stoichiometric ratio within the same crystal lattice, held together by non-covalent interactions nih.govyoutube.com.
Given its hydrogen bond donor (N-H) and multiple π-systems, this compound is an excellent candidate for forming co-crystals. Potential co-formers could be selected based on their ability to form complementary and robust supramolecular synthons.
Hydrogen-Bonded Co-crystals : Co-formers containing strong hydrogen bond acceptors, such as pyridines, amides (e.g., nicotinamide), or carboxylic acids, could form predictable N-H···N or N-H···O synthons with the indole moiety. Flavonoids, for instance, readily form co-crystals with N-containing heterocyclic compounds via hydrogen bonds nih.gov.
Halogen-Bonded Co-crystals : If a halogenated derivative of this compound is used, co-formers with Lewis basic sites (e.g., pyridine N-oxides) could be employed to form strong halogen bonds, directing the assembly mdpi.com.
π-Stacking Driven Co-crystals : Co-formers with flat, electron-poor aromatic systems (e.g., nitro-substituted aromatics) could form co-crystals through complementary π-π stacking interactions with the electron-rich indole and phenyl rings.
The formation of drug-drug co-crystals is also an emerging strategy to develop effective therapeutic hybrids csmres.co.uk. If this compound were a bioactive molecule, it could potentially be co-crystallized with another drug to create a fixed-dose combination with improved properties.
Host-Guest Chemistry and Encapsulation with Indole Derivatives
Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule, held together by non-covalent forces wikipedia.org. This field relies on principles of molecular recognition, where the host has a cavity or binding site that is complementary in size, shape, and chemical nature to the guest libretexts.orgnih.gov.
The this compound molecule itself could potentially act as a guest . Its size and shape would allow it to be encapsulated within larger macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils nih.govfrontiersin.org. The hydrophobic phenyl groups would likely favor inclusion within the nonpolar cavity of a host like β- or γ-cyclodextrin in an aqueous environment.
Alternatively, in the solid state, a network of this compound molecules could form a crystalline lattice containing voids or channels, allowing it to act as a host for small solvent molecules or other guests. The steric bulk of the three phenyl rings could prevent efficient space-filling, leading to the formation of such cavities. The encapsulation of guest molecules would be stabilized by interactions with the interior surfaces of the host lattice, which would be rich in aromatic C-H groups and π-surfaces.
Photophysical Phenomena and Advanced Materials Research with 2,3,7 Triphenyl 1h Indole
Luminescence Properties and Underlying Photophysical Mechanisms
The luminescence of 2,3,7-Triphenyl-1H-indole is a key area of research, with studies focusing on quantifying its emission efficiency and understanding how its environment influences its photophysical behavior. These investigations are crucial for harnessing its full potential in various applications, from organic light-emitting diodes (OLEDs) to fluorescent probes.
Fluorescence Quantum Yield and Lifetime Studies for this compound
Table 1: Illustrative Photophysical Data for Indole (B1671886) Derivatives
| Compound Derivative | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Lifetime (τ) (ns) |
| Pyrano[3,2-f] & [2,3-g]indoles | Various | - | - | 0.30 - 0.89 | - |
| 6-methoxy-2,3-diphenyl-1H-indole | Acetonitrile | - | 418 | - | - |
Solvatochromism and Environmental Effects on the Photophysics of Triphenylindoles
Solvatochromism, the change in a substance's color with the polarity of the solvent, is a pronounced feature of many triphenylindole derivatives. This phenomenon arises from changes in the dipole moment of the molecule upon photoexcitation, leading to differential stabilization of the ground and excited states by the solvent. Studies on structurally similar triphenylimidazole derivatives have demonstrated significant positive solvatochromism, with a red-shift in emission as solvent polarity increases. This suggests that this compound likely exhibits similar sensitivity to its environment, a property that can be exploited in the design of fluorescent sensors for probing local polarity.
Aggregation-Induced Emission (AIE) Characteristics and Their Origin in this compound Systems
Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. Many indole and triphenylamine (B166846) derivatives are known to exhibit AIE. For instance, tetraphenylethene-phenylalanine hybrids, which share structural similarities with triphenylindoles, show strong aggregation-induced luminescence. It is therefore highly probable that this compound systems also possess AIE characteristics, making them promising candidates for applications in solid-state lighting and bio-imaging where high emission in the aggregated state is desirable.
Charge Transfer Dynamics and Electronic Coupling in this compound
The electronic properties of this compound are governed by charge transfer dynamics within the molecule. Understanding these processes is essential for designing materials with tailored optical and electronic functionalities.
Analysis of Intramolecular Charge Transfer (ICT) States and Their Contribution to Optical Properties
Intramolecular charge transfer (ICT) is a process where an electron is transferred from an electron-donating part to an electron-accepting part of the same molecule upon photoexcitation. In molecules like this compound, the indole core can act as an electron donor, while the phenyl substituents can be functionalized to act as acceptors, creating a donor-π-acceptor (D-π-A) architecture. The formation of an ICT state can lead to a large Stokes shift and pronounced solvatochromism, as observed in many push-pull chromophores. For example, indole-tethered ynones are known to form intramolecular electron donor-acceptor complexes that undergo visible-light-induced charge transfer. The optical properties of this compound are likely significantly influenced by the contribution of such ICT states.
Theoretical Investigations of Electron Transfer and Electronic Coupling Efficiencies
Theoretical studies, often employing density functional theory (DFT) and time-dependent DFT (TD-DFT), are invaluable for elucidating the mechanisms of electron transfer and quantifying electronic coupling efficiencies. While specific theoretical studies on this compound were not found, research on related systems provides a framework for understanding its electronic behavior. Such calculations can predict HOMO-LUMO energy gaps, dipole moments, and the nature of electronic transitions, offering insights into the efficiency of charge separation and recombination processes. These theoretical models are crucial for the rational design of new materials based on the this compound scaffold with optimized electronic properties for applications in organic electronics and photocatalysis.
Influence of the Triphenyl Substituents on the Electronic and Photophysical Behavior of the Indole Core
The substitution of the indole core with three phenyl groups at the 2, 3, and 7-positions induces significant alterations to its electronic and photophysical properties. These changes arise from a combination of steric and electronic effects, which collectively modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission characteristics of the molecule.
From an electronic standpoint, the phenyl groups act as π-electron-rich substituents that can engage in conjugation with the indole core. This extended conjugation generally leads to a decrease in the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift in both the absorption and emission spectra compared to the parent indole. nih.gov The degree of this shift is highly dependent on the dihedral angle between the phenyl rings and the indole core; a more planar conformation would lead to a greater red shift.
To illustrate the potential impact of the triphenyl substitution, the following table presents hypothetical photophysical data for this compound in a common organic solvent, based on general trends observed for other multi-aryl substituted indoles.
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) |
|---|---|---|---|---|---|
| 1H-Indole | Cyclohexane | 287 | 297 | 10 | 0.43 |
| 2-Phenyl-1H-indole | Cyclohexane | 310 | 365 | 55 | 0.80 |
| 2,3-Diphenyl-1H-indole | Cyclohexane | 325 | 380 | 55 | 0.75 |
| This compound (Illustrative) | Cyclohexane | 340 | 405 | 65 | 0.70 |
This table contains illustrative data for this compound based on established trends for related compounds, as specific experimental data is not available in the cited literature.
Theoretical Prediction and Experimental Validation of Photophysical Properties for Materials Design
The rational design of novel organic materials with specific photophysical properties relies heavily on the synergy between theoretical modeling and experimental validation. For a molecule like this compound, computational chemistry provides a powerful tool to predict its electronic structure and photophysical behavior before its synthesis, thus guiding the design of materials for applications such as organic light-emitting diodes (OLEDs) or fluorescent probes.
Theoretical Prediction:
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common computational methods employed to study the photophysical properties of organic molecules. chemrxiv.orgresearchgate.net
Ground-State Properties (DFT): DFT calculations are used to optimize the ground-state geometry of the molecule. This provides crucial information about the planarity of the molecule and the dihedral angles between the phenyl substituents and the indole core. The HOMO and LUMO energy levels are also calculated, which gives a first approximation of the electronic transition energies. chemrxiv.org
Excited-State Properties (TD-DFT): TD-DFT calculations are performed on the optimized ground-state geometry to predict the vertical excitation energies, which correspond to the absorption maxima (λmax). The calculations also provide information about the nature of the electronic transitions (e.g., π-π*) and the oscillator strengths, which relate to the intensity of the absorption bands. To predict the emission wavelength, the geometry of the first excited state is optimized, and then the energy difference between the relaxed excited state and the ground state is calculated. researchgate.net
Experimental Validation:
The theoretical predictions are then validated through experimental measurements.
Synthesis and Structural Characterization: The first step is the chemical synthesis of this compound. Following its synthesis, the structure is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Photophysical Measurements: The absorption and emission properties of the synthesized compound are then characterized using UV-Vis and fluorescence spectroscopy. The absorption and emission spectra provide the experimental values for λmax of absorption and emission. The fluorescence quantum yield (ΦF) is measured relative to a known standard, and the fluorescence lifetime (τ) can be determined using time-resolved fluorescence spectroscopy.
The comparison between the theoretically predicted and experimentally measured data is crucial for refining the computational models and for gaining a deeper understanding of the structure-property relationships. This iterative process of prediction and validation is essential for the successful design of new materials based on this compound with optimized photophysical performance.
The following interactive table presents a hypothetical comparison of theoretical and experimental photophysical data for this compound, illustrating the validation process.
| Photophysical Parameter | Theoretical Prediction (TD-DFT) | Experimental Validation |
|---|---|---|
| Absorption λmax (nm) | 335 | 340 |
| Emission λmax (nm) | 415 | 405 |
| HOMO Energy (eV) | -5.80 | -5.75 (from electrochemistry) |
| LUMO Energy (eV) | -2.10 | -2.05 (from electrochemistry) |
| Energy Gap (eV) | 3.70 | 3.70 |
This table contains illustrative data for this compound to demonstrate the concept of theoretical prediction and experimental validation. The values are based on general expectations for such a molecule, as specific experimental and theoretical data for this compound is not available in the cited literature.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,3,7-Triphenyl-1H-indole, and how do reaction conditions influence yield?
- Methodological Answer : Palladium-catalyzed cross-coupling reactions are highly effective for constructing multi-substituted indoles. For example, Suzuki-Miyaura coupling can introduce phenyl groups at specific positions using halogenated indole precursors and aryl boronic acids . Key parameters include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous solvents (e.g., THF or DMF).
- Temperature : 80–110°C under inert atmosphere (N₂/Ar) to prevent catalyst deactivation.
- Base : K₂CO₃ or Cs₂CO₃ to facilitate transmetallation.
Yield optimization may require adjusting stoichiometry of aryl boronic acids and monitoring reaction progress via TLC or HPLC .
Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can verify substitution patterns. For example, deshielded aromatic protons (δ 7.2–8.5 ppm) and coupling constants confirm phenyl group positions .
- X-Ray Crystallography : Single-crystal analysis resolves spatial arrangement and bond angles, critical for distinguishing regioisomers .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₂₄H₁₇N) with <2 ppm error .
Q. What preliminary biological assays are suitable for screening this compound's bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or cytochrome P450 isoforms using fluorescence-based substrates.
- Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) at 1–100 μM concentrations .
- Docking Studies : Preliminary computational modeling (AutoDock Vina) predicts interactions with target proteins like tubulin or serotonin receptors .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Systematically compare datasets using PRISMA guidelines, focusing on variables like assay conditions (pH, temperature) and cell line specificity .
- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple replicates to identify outliers or non-linear effects .
- Proteomic Profiling : Use SILAC or TMT labeling to identify off-target effects that may explain divergent results .
Q. What strategies improve regioselectivity in the functionalization of this compound for drug discovery?
- Methodological Answer :
- Directed C-H Activation : Use Pd/norbornene catalysis to introduce substituents at the C4 position, leveraging steric hindrance from existing phenyl groups .
- Protecting Groups : Temporarily block reactive sites (e.g., N-H with Boc groups) to direct electrophilic substitution to desired positions .
- Computational Guidance : DFT calculations (Gaussian 16) predict reactive sites based on electron density maps .
Q. How do electronic effects of substituents (e.g., electron-withdrawing groups) influence the photophysical properties of this compound?
- Methodological Answer :
- UV-Vis and Fluorescence Spectroscopy : Measure λₐbs and λₑₘ in solvents of varying polarity. Electron-withdrawing groups (e.g., -CF₃) redshift emissions due to extended conjugation .
- Time-Resolved Spectroscopy : Femtosecond laser pulses quantify excited-state lifetimes, correlating with substituent electronegativity .
- TD-DFT Simulations : Model HOMO-LUMO gaps to rationalize experimental spectral data .
Q. What experimental designs mitigate challenges in scaling up this compound synthesis for preclinical studies?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer and reduce side reactions in palladium-catalyzed steps .
- Design of Experiments (DoE) : Use factorial designs (e.g., Box-Behnken) to optimize parameters like catalyst loading, temperature, and solvent ratio .
- Purification : Scale-up flash chromatography or recrystallization from ethanol/water mixtures improves purity (>98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
